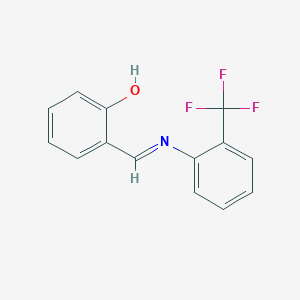

alpha-(2-(Trifluoromethyl)phenylimino)-O-cresol

Vue d'ensemble

Description

Trifluoromethyl ketones are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . They have unique properties which make them favorable for an array of applications such as corrosion inhibitors, catalyst carriers, thermo-stable materials, metal complexion agents, and in biological systems .

Synthesis Analysis

Trifluoromethyl ketones can be synthesized using various methods. This includes the opening of 2-trifluoromethyl-2-alkoxycarbonyl aziridine with diverse nucleophiles .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray single-crystal data and compared to the structure predicted by theoretical calculations using density functional theory (DFT) .Chemical Reactions Analysis

Trifluoromethyl ketones have been successfully utilized in C–F bond activation in a CF3 group .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using DFT calculations. Some properties such as total energy, HOMO and LUMO energies, the chemical hardness, the ionization potential, the electron affinity, the absolute electronegativity, the absolute softness of the compound were obtained .Applications De Recherche Scientifique

Applications in Organic Synthesis

Trifluoromethylated compounds, including those similar to alpha-(2-(Trifluoromethyl)phenylimino)-O-cresol, are highly valued in organic synthesis. Their unique properties make them suitable for applications in materials science, agrochemistry, and the pharmaceutical industry. The introduction of a trifluoromethyl group into target molecules is crucial for creating compounds with enhanced biological activity, stability, and membrane permeability (Uneyama, Katagiri, & Amii, 2008). Additionally, the chemistry of alpha-trifluoromethyl carbanions is pivotal for developing new synthetic methodologies, despite challenges related to their stability and reactivity.

Influence on Hydrogen Bonding and Molecular Conformation

The structural modification of molecules by fluorination, as seen in alpha-fluoro-o-cresols, significantly affects their hydrogen-bonding capabilities and conformational preferences. This is particularly relevant in the design of molecules with specific physical, chemical, or biological properties. For instance, the incorporation of fluorine atoms can enhance the strength of intramolecular hydrogen bonds, influencing the molecule's bioactivity and solubility (Bogdan et al., 2016).

Catalysis and Synthetic Applications

Trifluoromethylated phenylboronic acids, similar in reactivity to the compound , have been utilized as catalysts in synthetic chemistry. For example, they catalyze dehydrative amidation between carboxylic acids and amines, showcasing their potential in peptide synthesis and the construction of complex organic molecules (Wang, Lu, & Ishihara, 2018).

Applications in Material Science

In material science, the trifluoromethyl group's incorporation into polymers has led to the development of novel materials with desirable properties such as solubility, thermal stability, and mechanical strength. For example, fluorinated aromatic diamine monomers have been used to synthesize fluorine-containing polyimides, which exhibit excellent solubility in polar organic solvents and outstanding thermal and mechanical properties (Yin et al., 2005).

Antimicrobial and Enzyme Mimetic Activities

The study of ternary complexes containing an alpha-diimine auxiliary ligand has shown potential in developing novel antimicrobial agents. These complexes have demonstrated significant activity against various pathogens, including bacteria and fungi. Additionally, their superoxide dismutase (SOD) mimetic activity suggests potential applications in oxidative stress management (Siddiqi, Shahid, Khalid, & Kumar, 2009).

Safety and Hazards

While specific safety data for “alpha-(2-(Trifluoromethyl)phenylimino)-O-cresol” is not available, similar compounds require appropriate safety measures. For example, eye protection, protective clothing, and adequate ventilation are recommended when handling 2-Fluoro-3-(trifluoromethyl)phenylboronic acid .

Orientations Futures

Propriétés

IUPAC Name |

2-[[2-(trifluoromethyl)phenyl]iminomethyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c15-14(16,17)11-6-2-3-7-12(11)18-9-10-5-1-4-8-13(10)19/h1-9,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQRZTLANHGFKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC=C2C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425132 | |

| Record name | NSC120658 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35717-67-0 | |

| Record name | NSC120658 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC120658 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-(2-(TRIFLUOROMETHYL)PHENYLIMINO)-O-CRESOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

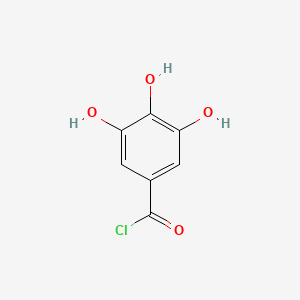

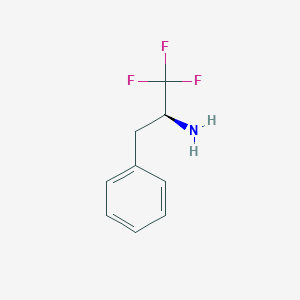

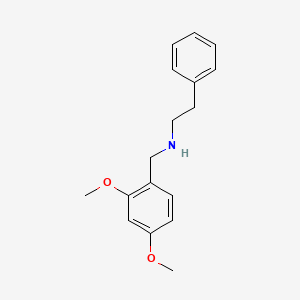

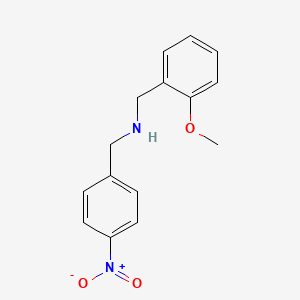

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B3051673.png)